1-phenylethyl Octanoate

Description

Contextual Background and Chemical Significance

1-Phenylethyl octanoate (B1194180), also known as phenethyl octanoate or phenethyl caprylate, is an organic chemical compound classified as a fatty acid ester. It is formed from the esterification of 1-phenylethanol (B42297) and octanoic acid. This compound is of interest in various scientific and industrial fields due to its characteristic aroma and flavor profile. lmaleidykla.lt

Chemically, it is recognized by its molecular formula C₁₆H₂₄O₂ and has a molecular weight of approximately 248.36 g/mol . nih.govfda.gov The structure consists of a phenylethyl group attached to an octanoate (caprylate) group. This combination of an aromatic alcohol and a medium-chain fatty acid gives rise to its unique sensory properties.

The significance of 1-phenylethyl octanoate stems primarily from its application in the flavor and fragrance industries. It is valued for its mild, fruity, and wine-like odor and flavor. lmaleidykla.ltsigmaaldrich.com Its presence has been identified in natural sources such as wines, spirits, and the seed coat of okra. lmaleidykla.lt Furthermore, it plays a role in the chemical communication systems of certain ant species. lmaleidykla.lt

Scope and Objectives of Research

Research on this compound primarily focuses on its synthesis, characterization, and applications, particularly in the food and fragrance sectors. A significant area of investigation involves optimizing its production through enzymatic synthesis, which is considered a more "natural" and sustainable alternative to traditional chemical synthesis. lmaleidykla.lt Studies have explored the use of various lipases as catalysts and different acyl-donors to improve reaction yields and efficiency. lmaleidykla.ltresearchgate.net

The objectives of such research include:

Identifying the most effective enzymes and reaction conditions for the synthesis of this compound. lmaleidykla.lt

Exploring the use of natural and cost-effective substrates, such as coconut oil, for its production. lmaleidykla.ltresearchgate.net

Characterizing its physicochemical and organoleptic properties. nih.govsigmaaldrich.com

Investigating its natural occurrence in various plants and fermented products. lmaleidykla.ltresearchgate.net

Understanding its behavior in different applications, such as its stability and sensory impact in food and fragrance formulations.

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the reaction of octanoyl chloride with phenol (B47542) in the presence of a base.

Enzymatic synthesis, a more prominent area of research, typically employs lipases to catalyze the esterification of 1-phenylethanol with octanoic acid or its derivatives. Studies have demonstrated the effectiveness of immobilized lipases, such as Rhizomucor miehei lipase (B570770) (Lipozyme® RM IM), in achieving high conversion rates. lmaleidykla.lt For instance, under optimized conditions of 30°C for two hours, an 80% reaction conversion was achieved using glyceryl trioctanoate as the acyl-donor in a hexane (B92381) solvent system. lmaleidykla.lt Research has also explored the use of coconut oil as a natural and economical source of octanoic acid for this enzymatic synthesis. lmaleidykla.lt

Another synthetic approach involves the enantioselective synthesis of related compounds, such as tert-butyl (3R)-3-{benzyl[(1R)-1-phenylethyl]amino}octanoate, which serves as a chiral intermediate in the total synthesis of complex molecules like amphibian alkaloids. beilstein-journals.org

Physical and Chemical Properties

This compound is a colorless oily liquid with a mild, fruity, and wine-like odor. nih.govsigmaaldrich.com Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₂ | nih.govfda.govnist.gov |

| Molecular Weight | 248.36 g/mol | nih.govfda.govsigmaaldrich.com |

| Boiling Point | 295.00 to 296.00 °C @ 760.00 mm Hg | nih.govsigmaaldrich.com |

| Density | 0.947 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.483 | sigmaaldrich.com |

| XLogP3-AA | 5.1 | nih.gov |

| CAS Number | 5457-70-5 | sigmaaldrich.comnist.gov |

Applications in Fragrance and Flavor

The primary application of this compound is as a flavoring and fragrance agent. nih.gov It is used to impart sweet, waxy, green, cocoa, and fruity notes to various products. thegoodscentscompany.com In the flavor industry, it is utilized in applications such as beer, rum, sherry, wine, and grape flavors. lmaleidykla.lt The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and assigned it JECFA number 996. nih.gov

In the fragrance industry, its rosy and balsamic odor makes it a valuable component in floral perfumes. Its stability is a key property that makes it suitable for use in high-end fragrances.

Research on Related Compounds

Research on structurally similar esters provides a broader context for understanding the applications and properties of this compound.

1-Phenylethyl Acetate (B1210297): This compound, also known as styrallyl acetate, has been identified in natural sources like clove buds, cocoa pulp, and grape hyacinth flowers. researchgate.netacs.org It is widely used in perfumery for its sweet, floral-rose, and fruity-peach notes. contrebande.coperfumersworld.com

Ethyl Octanoate: A dominant aroma compound in wines and spirits, contributing fruity and pineapple-like notes.

Methyl Octanoate: Often used as a reference standard in gas chromatography for analyzing volatile compounds in wine.

Isoamyl Octanoate: Found in fermented beverages and contributes sweet, banana-like aromas.

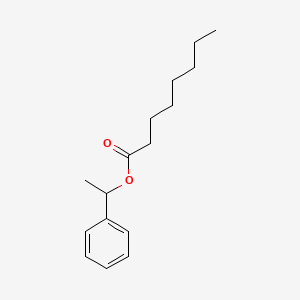

Structure

2D Structure

3D Structure

Properties

CAS No. |

3460-46-6 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

1-phenylethyl octanoate |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-6-10-13-16(17)18-14(2)15-11-8-7-9-12-15/h7-9,11-12,14H,3-6,10,13H2,1-2H3 |

InChI Key |

KEKSMFRTVJMXLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylethyl Octanoate

Chemical Synthetic Pathways

Traditional organic chemistry provides robust methods for the synthesis of 1-phenylethyl octanoate (B1194180) through the controlled reaction of specific precursors.

Esterification via Acyl Halides and Alcohols

A primary method for synthesizing esters is the reaction of an alcohol with an acyl halide, typically an acyl chloride. For the synthesis of 1-phenylethyl octanoate, this involves the reaction of 1-phenylethanol (B42297) with octanoyl chloride. chemguide.co.uk This reaction is a form of nucleophilic acyl substitution. Often, a non-nucleophilic base like pyridine (B92270) is added to the reaction to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. chemguide.co.ukuomustansiriyah.edu.iq The general reaction is vigorous and proceeds readily. chemguide.co.uk For example, similar reactions have been successfully used in the homogeneous esterification of other complex alcohols like cellulose (B213188) using octanoyl chloride. ncsu.edu

Nucleophilic Acyl Substitution Approaches

The formation of this compound from an acyl halide and an alcohol is a classic example of a nucleophilic acyl substitution reaction. vanderbilt.edu The general mechanism involves two core stages: the nucleophilic attack and the departure of a leaving group. vanderbilt.eduoregonstate.edu

The mechanism proceeds as follows:

Nucleophilic Attack: The oxygen atom of the hydroxyl group in 1-phenylethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. This leads to the breaking of the carbon-oxygen double bond and the formation of a tetrahedral intermediate. vanderbilt.eduoregonstate.edu

Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is expelled. oregonstate.edu

Deprotonation: The resulting protonated ester is then deprotonated, often by a weak base present in the reaction mixture (like pyridine), to yield the final product, this compound.

The reactivity of the carboxylic acid derivative is a key factor; acid halides are among the most reactive due to the minimal resonance stabilization and the excellent leaving group ability of the halide ion. byjus.com This high reactivity allows the reaction to proceed efficiently. oregonstate.edu

Advanced Esterification Reactions (e.g., Yamaguchi Esterification)

For more complex or sensitive substrates, advanced esterification methods like the Yamaguchi esterification offer mild conditions and high yields. organic-chemistry.orgnumberanalytics.com This method is particularly useful for producing highly functionalized esters and for creating macrolactones. wikipedia.org The process involves the reaction of an aliphatic carboxylic acid (octanoic acid) with 2,4,6-trichlorobenzoyl chloride, also known as the Yamaguchi reagent. wikipedia.orgfrontiersin.org

The reaction proceeds via a two-step, one-pot mechanism:

Mixed Anhydride Formation: The carboxylic acid reacts with the Yamaguchi reagent in the presence of a base like triethylamine (B128534) (Et₃N) to form a highly reactive mixed anhydride. organic-chemistry.orgwikipedia.org

Ester Formation: A stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP) is added, which acts as an acyl transfer catalyst. The alcohol (1-phenylethanol) then attacks the activated acyl group, leading to the formation of this compound with high efficiency. organic-chemistry.orgwikipedia.org

The Yamaguchi protocol is renowned for its high yields, mild reaction conditions, and broad substrate scope, accommodating both primary and secondary alcohols. frontiersin.orgnih.gov

| Reagent/Condition | Role in Yamaguchi Esterification |

| Carboxylic Acid (e.g., Octanoic Acid) | Acyl group source |

| Alcohol (e.g., 1-Phenylethanol) | Nucleophile |

| 2,4,6-Trichlorobenzoyl chloride (TCBC) | Activating (Yamaguchi) Reagent |

| Triethylamine (Et₃N) or DIPEA | Stoichiometric Base |

| 4-(Dimethylamino)pyridine (DMAP) | Acyl-Transfer Catalyst |

| Toluene or THF | Anhydrous Solvent |

Biocatalytic Synthesis and Enzymatic Engineering of Phenylethyl Octanoate

Biocatalysis, utilizing enzymes like lipases, presents an environmentally friendly alternative to chemical synthesis. Research in this area has predominantly focused on the isomer 2-phenylethyl octanoate due to the widespread availability and use of its precursor, 2-phenylethanol (B73330).

Lipase-Catalyzed Esterification from 2-Phenylethanol and Octanoic Acid

The direct esterification of 2-phenylethanol with octanoic acid is effectively catalyzed by various lipases. lmaleidykla.lt Lipases are enzymes that naturally hydrolyze fats but can be used to synthesize esters in non-aqueous or low-water environments. vu.lt Studies have screened multiple commercial lipase (B570770) preparations to identify the most effective catalysts for producing 2-phenylethyl octanoate. lmaleidykla.ltresearchgate.net Immobilized lipases are often preferred as they can be easily recovered and reused. nih.gov

A study screening six different lipase preparations found that the immobilized lipase from Rhizomucor miehei (Lipozyme® RM IM) and the soluble lipase Palatase® 20000 L were the most active for this synthesis. lmaleidykla.lt Using an immobilized Rhizomucor miehei lipase in hexane (B92381), an 80% reaction conversion was achieved under optimized conditions. lmaleidykla.lt

Table: Lipase Screening for 2-Phenylethyl Octanoate Synthesis lmaleidykla.lt

| Lipase Preparation | Source Organism | Type | Relative Activity (%) |

|---|---|---|---|

| Lipozyme® RM IM | Rhizomucor miehei | Immobilized | 100 |

| Palatase® 20000 L | Rhizomucor miehei | Soluble | 95 |

| Lipolase® L EX | Thermomyces lanuginosus | Soluble | 25 |

| Lipoclean® | Proprietary | Soluble | 20 |

| Enterobacter aerogenes | Enterobacter aerogenes | Soluble | 15 |

Transesterification with Activated Acyl Donors (e.g., Vinyl Acetate)

Transesterification is another enzymatic route where an existing ester acts as the acyl donor to an alcohol. To overcome the reversible nature of direct esterification and improve yields, activated acyl donors are often employed. mdpi.com Vinyl esters, such as vinyl acetate (B1210297) and vinyl octanoate, are highly effective acyl donors. nih.govnih.gov The transesterification reaction with a vinyl ester is practically irreversible because the co-product, vinyl alcohol, tautomerizes to the stable acetaldehyde. researchgate.net

Research on the synthesis of 2-phenylethyl acetate has shown that vinyl acetate is an optimal acyl donor, achieving conversions of over 98%. nih.govnih.gov Similarly, high-molecular-weight acyl donors like vinyl octanoate have been used successfully in the dynamic kinetic resolution of 1-phenylethanol, yielding the corresponding ester with up to 98% enantiomeric excess. nih.gov This indicates that vinyl octanoate is a highly effective acyl donor for reactions involving phenylethanol isomers. The choice of acyl donor significantly impacts reaction efficiency. nih.govresearchgate.net

Table: Comparison of Acyl Donors for Phenylethyl Ester Synthesis

| Acyl Donor | Co-product | Conversion Efficiency | Reference |

|---|---|---|---|

| Acetic Anhydride | Acetic Acid | Very High (>99%) | nih.gov |

| Vinyl Acetate | Acetaldehyde | Very High (>98%) | nih.govnih.gov |

| Octanoic Acid | Water | Moderate-High (~80%) | lmaleidykla.lt |

Optimization of Biocatalytic Reaction Parameters (e.g., Enzyme Type, Substrate Concentration, Temperature, Solvents)

The efficiency of the biocatalytic synthesis of this compound is highly dependent on the careful selection and optimization of reaction parameters. Key variables include the choice of enzyme, the nature and concentration of substrates, reaction temperature, and the solvent system employed.

Six commercial and non-commercial lipase preparations have been screened for their activity in synthesizing 2-phenylethyl octanoate, a closely related flavor ester. Among these, immobilized Rhizomucor miehei lipase (Lipozyme® RM IM) and soluble Rhizomucor miehei lipase (Palatase® 20000 L) were identified as the most active catalysts. lmaleidykla.lt The choice of acyl donor and solvent also significantly impacts reaction outcomes. When comparing octanoic acid, glyceryl trioctanoate, and coconut oil as acyl donors, and hexane versus tert-butanol (B103910) as solvents, studies found that higher conversion rates were achieved in hexane using the immobilized enzyme. lmaleidykla.lt

Response Surface Methodology (RSM) has been effectively used to determine the optimal conditions for the transesterification of 2-phenylethanol with glyceryl trioctanoate. lmaleidykla.lt A five-level-four-factor central composite design (CCD) identified the following optimal parameters: a reaction time of 120 minutes, a temperature of 30°C, substrate concentrations of 0.8 M for 2-phenylethanol and 0.267 M for glyceryl trioctanoate, and an enzyme (Lipozyme® RM IM) concentration of 7%. lmaleidykla.lt These conditions resulted in a high reaction conversion of 80%. lmaleidykla.lt In other systems for similar esters, optimization of parameters such as temperature (ranging from 30°C to 70°C), enzyme amount, and substrate molar ratios have been critical in achieving high yields, sometimes exceeding 90%. researchgate.netresearchgate.net

The immobilization of enzymes, such as through the formation of protein-coated microcrystals (PCMCs), can further enhance catalytic performance. nih.gov For instance, Rhizomucor miehei lipase immobilized as a PCMC showed an increased optimal temperature (from 30°C for soluble enzyme to 37°C for immobilized) and was used to achieve an 80% conversion to 2-phenethyl octanoate within just one hour. nih.govmdpi.com

Table 1: Optimization of Biocatalytic Synthesis of Phenylethyl Esters

| Target Ester | Enzyme | Acyl Donor | Solvent | Optimal Temperature | Optimal Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Phenylethyl Octanoate | Lipozyme® RM IM | Glyceryl Trioctanoate | Hexane | 30°C | 120 min | 80% | lmaleidykla.lt |

| 2-Phenylethyl Octanoate | RML PCMCs | Not Specified | n-Hexane | 37°C | 60 min | 80% | nih.gov |

| 1-Phenylethyl Acetate | Novozym 435 | Vinyl Acetate | n-Hexane | 60°C | 24 h | 61.49% | scirp.org |

| 2-Phenylethyl Acetate | Novozym 435 | Triacetin | Solvent-Free | Not specified | Not specified | >90% | researchgate.net |

Bioproduction in Solvent-Free Systems and Utilization of Natural Feedstocks (e.g., Coconut Cream)

A significant trend in the synthesis of flavor esters is the move towards solvent-free systems and the use of natural, renewable feedstocks. These "green" approaches reduce environmental impact and align with consumer demand for natural products. researchgate.netresearchgate.net Coconut oil and coconut cream are particularly attractive natural sources for the octanoate moiety, as coconut fat is rich in octanoic acid (caprylic acid), containing about 7.5% w/w. lmaleidykla.ltresearchgate.net

The enzymatic synthesis of 2-phenylethyl octanoate has been successfully transferred from a hexane-based system to a solvent-free reaction using coconut oil as the natural substrate. lmaleidykla.lt Similarly, studies have demonstrated the bioproduction of 2-phenylethyl hexanoate (B1226103) and 2-phenylethyl octanoate directly in coconut cream supplemented with 2-phenylethanol, with Palatase 20 000L showing significant potential. researchgate.netnus.edu.sg The use of whole microbial cells in specifically engineered fermentation processes also represents a promising route for producing esters from renewable feedstocks like glucose. osti.gov

Solvent-free systems, where one of the liquid substrates acts as the reaction medium, are economically and environmentally advantageous for scaling up production. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of various flavor esters, including 2-phenylethyl acetate, achieving high yields comparable to those in organic solvents. researchgate.net

Cascade Biocatalytic Processes

Cascade biocatalytic processes, which involve multiple enzymatic steps in a single pot without isolating intermediates, are powerful tools for complex chemical synthesis. dntb.gov.uaresearchgate.net These processes are valued for their efficiency, reduced waste, and ability to shift reaction equilibria favorably. While specific examples detailing a cascade process solely for this compound are not prevalent, the principles are widely applied in the synthesis of related chiral molecules, such as chiral alcohols and amines. researchgate.netresearchgate.net

A common and relevant cascade is the Dynamic Kinetic Resolution (DKR). DKR combines an enzymatic kinetic resolution (which separates one enantiomer) with an in-situ racemization of the remaining, unreacted enantiomer. researchgate.netresearchgate.net This allows for the theoretical conversion of 100% of a racemic starting material into a single, desired enantiomer of the product. For example, the DKR of racemic 1-phenylethanol involves the lipase-catalyzed acylation of one enantiomer (e.g., the R-enantiomer) while a second catalyst (e.g., a ruthenium or vanadium complex) simultaneously converts the remaining S-enantiomer back into the racemic mixture, making it available for the lipase. researchgate.netthieme-connect.de This chemoenzymatic cascade has been shown to produce (R)-1-phenylethyl acetate with yields up to 80-92% and high enantiomeric excess. thieme-connect.descielo.br Such systems demonstrate the potential for highly efficient, one-pot conversions of racemic precursors into enantiopure products. researchgate.net

Enantioselective Synthesis and Chiral Resolution of this compound

The two enantiomers of this compound, (R)- and (S)-, possess distinct aromatic properties, making their selective synthesis highly valuable. Enantioselective methods primarily rely on biocatalysis, particularly the kinetic resolution of the precursor alcohol, racemic 1-phenylethanol.

Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol

Enzymatic kinetic resolution (EKR) is a widely used method to obtain enantiomerically enriched secondary alcohols and their corresponding esters. scielo.br The process utilizes the enantioselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.gov

In the context of this compound synthesis, this involves the transesterification of racemic 1-phenylethanol with an acyl donor, such as vinyl octanoate or octanoic acid, catalyzed by a lipase. Lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Aspergillus oryzae have shown excellent enantioselectivity (often expressed as an E-value >200) for this transformation. scirp.orgnih.gov These enzymes typically acylate the (R)-enantiomer at a much higher rate than the (S)-enantiomer. nih.gov This results in the production of (R)-1-phenylethyl ester (acetate or octanoate) and the unreacted (S)-1-phenylethanol, both with high enantiomeric purity. scielo.brnih.gov

Optimal conditions for the kinetic resolution of (RS)-1-phenylethanol with a mycelium-bound lipase from Aspergillus oryzae involved using vinyl acetate as the acyl donor in methyl tert-butyl ether at 30°C. nih.gov This system achieved a conversion of over 46% (approaching the theoretical maximum of 50% for EKR) with an enantiomeric excess (ee) of the product, (R)-1-phenylethyl acetate, greater than 99%. nih.gov

Table 2: Examples of Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol

| Enzyme | Acyl Donor | Solvent | Product | Conversion | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Aspergillus oryzae Lipase (AOL) | Vinyl Acetate | Methyl tert-butyl ether | (R)-1-Phenylethyl acetate | >46% | >99% | nih.gov |

| Novozym 435 (CALB) | Vinyl Acetate | n-Hexane | 1-Phenylethyl acetate | 61.49% (yield) | Not specified | scirp.org |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | (R)-1-Phenylethyl acetate | 43% (isolated yield) | Not specified | scielo.br |

| Novozym 435 + Ru complex | 4-Chlorophenyl acetate | Toluene | (R)-1-Phenylethyl acetate | 80% (DKR) | 99% | thieme-connect.de |

Stereochemical Control and Enantioselectivity in Biocatalysis

The ability of enzymes to distinguish between enantiomers is rooted in the three-dimensional structure of their active site. diva-portal.org For lipases like Candida antarctica lipase B (CALB), molecular modeling studies have provided insight into the basis for its stereochemical control in the acylation of secondary alcohols like 1-phenylethanol. diva-portal.org

The active site of CALB contains a catalytic triad (B1167595) and specific pockets that accommodate the substituents of the alcohol. In the simulation of this compound synthesis, it was observed that the methyl group of the preferred (R)-enantiomer fits well into a small hydrophobic pocket at the bottom of the active site. diva-portal.org This orientation places the alcohol's hydroxyl group in a favorable position for nucleophilic attack on the acyl-enzyme intermediate. diva-portal.org Conversely, when the (S)-enantiomer enters the active site, its bulkier phenyl group is forced into an unfavorable position, or the methyl group is situated such that the alcohol's oxygen atom is misaligned with the oxyanion hole, disrupting the catalytically essential hydrogen bonding. diva-portal.org This steric hindrance and misalignment result in a much slower reaction rate for the (S)-enantiomer, leading to the high enantioselectivity observed. diva-portal.org

Application of Chiral Auxiliaries in Related Synthetic Strategies

While direct biocatalytic resolution is common for this compound, another powerful strategy in asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a homochiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govbeilstein-journals.org After the key stereocenter-forming step, the auxiliary is removed. researchgate.net

(R)- or (S)-1-phenylethylamine is a prominent example of a "privileged" chiral auxiliary used in a wide range of diastereoselective reactions. mdpi.comresearchgate.net Although not typically used for the direct synthesis of this compound itself, it is instrumental in related strategies for producing complex chiral molecules. For instance, derivatives of N-(1-phenylethyl)aziridine-2-carboxylic acid function as versatile building blocks where the 1-phenylethyl group acts as both a chiral synthon and a chiral auxiliary. nih.govbeilstein-journals.org This framework allows for stereocontrolled reactions, such as ring-opening or functionalization at the C2 position, to create precursors for natural products and drugs. nih.govbeilstein-journals.org The stereochemistry of these reactions is governed by the configuration of both the aziridine (B145994) ring and the attached 1-phenylethyl auxiliary. nih.gov This methodology has proven effective in the synthesis of alkaloids, amino acids, and ceramides. beilstein-journals.org

Advanced Analytical Characterization of 1 Phenylethyl Octanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the structural elucidation of 1-phenylethyl octanoate (B1194180), offering unambiguous confirmation of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 1-phenylethyl octanoate displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.3 ppm. The methine proton (CH) of the phenylethyl group, being adjacent to both the phenyl ring and the ester oxygen, shows a distinct signal. The methylene (B1212753) protons (CH₂) of the ethyl group and the octanoate chain exhibit signals at chemical shifts influenced by their proximity to the ester functional group and the phenyl ring. The terminal methyl group (CH₃) of the octanoate chain appears as a triplet at the most upfield position.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically around 170-175 ppm. The carbons of the phenyl ring appear in the aromatic region (approximately 125-145 ppm). The carbons of the ethyl and octanoate moieties are observed in the aliphatic region of the spectrum, with their specific chemical shifts determined by their local chemical environment.

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity between atoms. emerypharma.comlibretexts.org A ¹H-¹H COSY spectrum reveals correlations between coupled protons, confirming the sequence of protons within the phenylethyl and octanoate chains. emerypharma.com An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). libretexts.org These 2D NMR experiments provide a comprehensive and unambiguous structural confirmation of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound This table presents typical chemical shift ranges. Actual values can vary slightly based on solvent and experimental conditions.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~173 |

| Aromatic Carbons (C₆H₅) | - | ~126-142 |

| Aromatic Protons (C₆H₅) | ~7.2 - 7.4 (m) | - |

| OCH-Phenyl | ~5.9 (q) | ~72 |

| CH₃ (of phenylethyl) | ~1.5 (d) | ~22 |

| α-CH₂ (of octanoate) | ~2.3 (t) | ~35 |

| β-CH₂ (of octanoate) | ~1.6 (quint) | ~25 |

| (CH₂)₅ (of octanoate) | ~1.2-1.3 (m) | ~29-32 |

| Terminal CH₃ (of octanoate) | ~0.9 (t) | ~14 |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. massbank.jp When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying the compound in complex mixtures. nih.govgcms.czshimadzu.com

In Electron Ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (248.36 g/mol ). nist.gov

The fragmentation pattern is highly characteristic of the molecule's structure. A prominent fragment ion is typically observed at m/z 104, corresponding to the stable styryl cation ([C₈H₈]⁺), which is formed by the cleavage of the ester bond. nih.gov This fragment is a hallmark of phenylethyl esters. Other significant fragments arise from the octanoate chain, such as ions corresponding to the loss of alkoxy groups or cleavage at various points along the alkyl chain. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and further confirming the compound's identity. amazonaws.com

Table 2: Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 104 | [C₈H₈]⁺ (Styryl cation) | Characteristic fragment of the 1-phenylethyl group |

| 105 | [C₈H₉]⁺ (Protonated styryl cation or tropylium (B1234903) ion) | Rearrangement product of the styryl fragment |

| 143 | [C₈H₁₅O₂]⁺ (Octanoyl cation) | Fragment from the acyl portion of the ester |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of ethyl group from the styryl fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its ester functionality and aromatic nature.

A strong, sharp absorption band is observed in the region of 1730-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. The presence of the phenyl group is confirmed by C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹, and by C=C stretching vibrations within the ring, which give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester linkage are also visible, usually as two distinct bands in the 1000-1300 cm⁻¹ range. Additionally, the aliphatic C-H stretching vibrations of the ethyl and octanoate chains are observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3030-3090 | C-H Stretch | Aromatic (Phenyl) |

| ~2850-2960 | C-H Stretch | Aliphatic (Ethyl & Octanoate) |

| ~1735 | C=O Stretch | Ester |

| ~1450-1600 | C=C Stretch | Aromatic (Phenyl) |

| ~1170 & ~1030 | C-O Stretch | Ester |

Mass Spectrometry (MS) and Fragmentation Analysis (GC-MS, EI-B)

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating this compound from complex mixtures and for its precise quantification.

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. It is widely used to determine the purity of the synthesized ester and to profile its presence in natural extracts and flavored products. lmaleidykla.ltcabidigitallibrary.orgrsc.org

When coupled with a Flame Ionization Detector (GC-FID), the technique provides excellent quantitative data, as the detector response is proportional to the mass of carbon atoms in the analyte. nih.gov This makes GC-FID a robust method for purity assessment and concentration determination. For identification purposes, GC is most powerfully coupled with a mass spectrometer (GC-MS). shimadzu.comlmaleidykla.ltresearchgate.net As the separated compounds elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum that can be used for positive identification by comparison with spectral libraries or known standards. amazonaws.comlmaleidykla.lt The retention time of this compound on a given GC column under specific conditions is a characteristic property that aids in its identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both the purification and quantitative analysis of this compound. osti.gov While GC is often preferred for volatile analysis, HPLC is particularly useful for the purification of the compound from reaction mixtures, especially when dealing with non-volatile impurities. researchgate.net

In a typical reversed-phase HPLC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net Under these conditions, this compound, being a relatively nonpolar molecule, is well-retained and can be effectively separated from more polar or less polar components. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. osti.gov HPLC methods can be scaled up for preparative separation to isolate pure this compound. researchgate.netsielc.com

Enantioselective Chromatographic Separations

The separation of enantiomers of chiral compounds is a critical task in many fields, including pharmaceutical, flavor, and fragrance industries, to ensure the quality, efficacy, and desired sensory properties of a product. For this compound, a chiral ester with a distinct aroma profile, enantioselective chromatography is the primary method for the determination of its enantiomeric composition. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are powerful techniques for resolving the (R)- and (S)-enantiomers. diva-portal.org

The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which is an integral part of the stationary phase. diva-portal.org The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. The most common CSPs for this class of compounds are based on cyclodextrins and polysaccharide derivatives. nih.govmdpi.com

Detailed research into the chemical composition of essential oils has provided specific methods for the enantioselective analysis of various volatile compounds, including this compound. In a comprehensive study utilizing enantioselective two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC–HRTOF-MS), phenylethyl octanoate was successfully identified and analyzed. nih.gov The use of a multidimensional GC setup enhances separation power, which is particularly useful for complex matrices like essential oils. nih.gov

In this context, specific column sets and analytical conditions have been documented to achieve the separation of this compound enantiomers. The selection of the chiral stationary phase and the temperature program are crucial parameters that influence the resolution. nih.gov

Below are the detailed research findings from a study that successfully analyzed phenylethyl octanoate as part of a complex mixture.

Detailed Research Findings:

A study focused on the comprehensive analysis of rose essential oils employed a sophisticated GC×GC-HRTOF-MS system to separate and identify a multitude of volatile compounds, including phenylethyl octanoate. nih.gov The methodology utilized different column combinations to optimize the separation of various chemical classes. For the analysis of esters like phenylethyl octanoate, a specific column set was used. nih.gov

Interactive Data Table: GC×GC-HRTOF-MS Parameters for Phenylethyl Octanoate Analysis nih.gov

| Parameter | Value |

| First Dimension Column | SLB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Second Dimension Column | β-DEX 325 (1.5 m x 0.15 mm, 0.15 µm) |

| Carrier Gas | Helium |

| Oven Program | 40 °C (1 min hold), then 2 °C/min to 250 °C |

| Modulation Period | 6 s |

| MS Detector | High-Resolution Time-of-Flight (HRTOF) |

While the primary study focused on the identification within a complex mixture and did not report the specific separation factor or resolution for the enantiomers of this compound, the successful identification implies that the chromatographic system is capable of processing this analyte. nih.gov Further method development focusing solely on this compound would be required to determine these specific parameters. The use of cyclodextrin-based chiral stationary phases, such as the β-DEX 325 used in the second dimension, is a common and effective strategy for the resolution of enantiomers of 1-phenylethyl esters and related compounds. nih.gov

Computational Chemistry and Molecular Modeling Studies of 1 Phenylethyl Octanoate

Density Functional Theory (DFT) in Reaction Mechanism and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has been effectively applied to understand the synthesis of 1-phenylethyl octanoate (B1194180), offering detailed information on its electronic characteristics and the energetic landscape of its formation.

DFT calculations have been employed to analyze the electronic properties of the reactants and intermediates involved in the synthesis of 1-phenylethyl octanoate, particularly in the lipase-catalyzed transesterification between 1-phenylethanol (B42297) and an acyl donor. sharif.eduresearchgate.net By creating quantum mechanics (QM) cluster models of the enzyme's active site, researchers can study how the electronic distribution influences the reaction's feasibility. sharif.edu

Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the chemical stability and reactivity of the molecules involved. researchgate.netresearchgate.net The reactivity of specific atoms can be assessed by analyzing the density of states (DOS), which indicates the most probable sites for nucleophilic or electrophilic attack during the reaction. acs.org

DFT has been pivotal in mapping the reaction pathways for the formation of this compound, especially in the context of enzymatic catalysis by Candida antarctica lipase (B570770) B (CalB). sharif.eduresearchgate.net Studies focusing on the reaction between 1-phenylethanol and S-ethyl thio-octanoate have revealed a two-step mechanism for the favored (R)-enantiomer of the alcohol. sharif.edu

A key finding from these theoretical studies is that the reaction does not proceed via a preliminary proton abstraction from the alcohol by the enzyme's catalytic triad (B1167595). sharif.eduresearchgate.net Instead, the nucleophilic attack of the alcohol onto the thioester and the subsequent proton transfers occur in a concerted fashion. sharif.edu DFT calculations have successfully identified the transition state structures and their corresponding energy barriers, providing a quantitative explanation for the observed reaction rates. For the CalB-catalyzed reaction, a viable transition state and reaction path were found for the (R)-enantiomer, while no such pathway could be determined for the (S)-enantiomer, which directly explains the enzyme's remarkable enantioselectivity. sharif.edu

Table 1: DFT-Calculated Parameters for the CalB-Catalyzed Synthesis

| Parameter | (R)-1-phenylethanol Pathway | (S)-1-phenylethanol Pathway | Finding |

|---|---|---|---|

| Reaction Mechanism | Two-step, concerted proton transfer | No viable path found | Explains the high enantioselectivity for the (R)-enantiomer. sharif.edu |

| Key Interaction | OH group directs toward catalytic Ser-105 | OH group directs away from Ser-105 | Facilitates nucleophilic attack for the (R)-enantiomer. sharif.edu |

| Transition State | Identified and characterized (e.g., M1R-TS) | No stable transition state located | The energy barrier for the (S)-enantiomer is prohibitively high. sharif.edu |

DFT calculations are also a powerful tool for predicting various spectroscopic properties of molecules. acs.org By computing the vibrational frequencies of the optimized molecular structure, it is possible to generate theoretical infrared (IR) and Raman spectra that can be compared with experimental data for validation. acs.org The stability of the computed structure is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. acs.org While specific, comprehensive DFT spectroscopic studies on this compound are not widely published, the methodology is standard. For structurally related compounds, DFT has been used to compute molecular geometries and properties derived from Natural Bond Orbital (NBO) analysis, which relates to charge distribution and molecular stability. researchgate.netresearchgate.net

Elucidation of Reaction Pathways and Transition States

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules, providing critical insights into conformational flexibility and intermolecular interactions that are not apparent from static models. diva-portal.orgnih.gov

For this compound, MD simulations have been instrumental in visualizing its interaction within the active site of Candida antarctica lipase B. diva-portal.orgscribd.com In simulations of the tetrahedral reaction intermediate, the phenyl group of the substrate is shown to orient itself towards the surface of the enzyme. diva-portal.org These simulations reveal the dynamic fitting of the substrate within the catalytic pocket. For the precursor alcohol, the (R)-enantiomer's methyl group fits neatly into a small hydrophobic pocket in the active site. diva-portal.org In contrast, MD simulations showed that the (S)-enantiomer's conformation is less favorable; its alcohol oxygen atom moves away from the catalytic histidine residue, disrupting a hydrogen bond essential for catalysis. diva-portal.org

Theoretical Studies on Enzymatic Enantioselectivity and Enzyme-Substrate Interactions

The high enantioselectivity of enzymes like CalB in producing a single enantiomer of this compound is a key area of investigation where theoretical studies have provided clear explanations. sharif.edudiva-portal.org The selectivity arises from the distinct interactions of the (R)- and (S)-enantiomers of the 1-phenylethanol substrate within the enzyme's active site.

Computational modeling has revealed that the molecular basis for this chiral recognition is a combination of steric fit and the precise geometry of hydrogen bonds. diva-portal.orgscribd.com

Steric Hindrance: The active site of CalB contains a small stereospecificity pocket. The fast-reacting (R)-enantiomer places its small methyl group into this pocket. Conversely, the slow-reacting (S)-enantiomer is forced to fit its much larger phenyl group into this same confined space, resulting in an energetically unfavorable conformation. diva-portal.org

Hydrogen Bonding: DFT calculations and MD simulations both highlight the critical role of hydrogen bonding. sharif.edudiva-portal.org The hydroxyl group of the (R)-enantiomer is perfectly positioned to form a hydrogen bond with the catalytic Ser-105 and accept a proton from His-224, facilitating the reaction. sharif.eduscribd.com For the (S)-enantiomer, this optimal hydrogen-bonding network cannot be formed; the hydroxyl group is oriented towards Thr-40 and away from Ser-105, preventing the reaction from proceeding efficiently. sharif.edudiva-portal.org

Table 2: Comparison of Enantiomer Interactions in CalB Active Site

| Feature | (R)-Enantiomer (Fast-Reacting) | (S)-Enantiomer (Slow-Reacting) | Reference(s) |

|---|---|---|---|

| Steric Fit | Small methyl group fits into the stereospecificity pocket. | Large phenyl group is forced into the small pocket. | diva-portal.org |

| Hydrogen Bonding | Favorable H-bond between alcohol oxygen and catalytic His224. | Essential H-bond with His224 is broken during dynamics. | diva-portal.orgscribd.com |

| OH Group Orientation | Directed towards catalytic Ser-105. | Directed away from Ser-105, towards Thr-40. | sharif.edu |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. epa.gov While no studies have developed a QSRR model exclusively for this compound, research on related lipase-catalyzed reactions provides data that aligns with QSRR principles. researchgate.net

Studies have shown that the enantioselectivity of CalB is strongly influenced by the structural properties of the substrates, such as the chain length of the acyl donor. researchgate.net For instance, in the transesterification of secondary alcohols, using vinyl octanoate as the acyl donor yields a higher enantioselectivity than using donors with shorter acyl chains, like vinyl propionate. researchgate.net This demonstrates a clear relationship between a molecular descriptor (acyl chain length) and a measure of reactivity (enantioselectivity). The detailed energetic and structural data obtained from DFT and MD studies on the interactions of 1-phenylethanol enantiomers with the lipase active site provide the foundational quantitative data necessary for the future development of robust QSRR models for this class of reactions. sharif.edudiva-portal.org

Natural Occurrence and Biosynthesis of Phenylethyl Octanoate

Microbial Biosynthetic Pathways

The formation of 1-phenylethyl octanoate (B1194180) in fermented beverages is largely attributed to the metabolic activities of yeast, particularly Saccharomyces cerevisiae. d-nb.infonih.gov During fermentation, yeast produces higher alcohols, including 2-phenylethanol (B73330), and medium-chain fatty acids, which serve as the precursors for ester synthesis. nih.govkuleuven.be The biosynthesis of esters is an intracellular process catalyzed by enzymes. kuleuven.be

The key reaction is the condensation of an acyl-coenzyme A (CoA) thioester with an alcohol. kuleuven.be In the case of 1-phenylethyl octanoate, this involves the reaction between octanoyl-CoA and 2-phenylethanol. The energy required for this esterification is supplied by the high-energy thioester bond of the acyl-CoA. kuleuven.be

Enzyme Systems Involved in Natural Formation

Lipases (glycerol ester hydrolases) are key enzymes in the synthesis of this compound. scirp.orgresearchgate.net These biocatalysts are found in various microorganisms and can catalyze esterification, transesterification, and alcoholysis reactions. scirp.orgsemanticscholar.org

Several studies have investigated the use of different lipases for the synthesis of phenethyl esters. For example, commercial lipases from fungal sources such as Rhizomucor miehei, Candida antarctica, Candida rugosa, and Aspergillus niger have been shown to effectively catalyze the synthesis of this compound. lmaleidykla.ltresearchgate.net The enzyme Lipozyme® RM IM, an immobilized lipase (B570770) from Rhizomucor miehei, and Palatase® 20000 L have demonstrated high activity in these reactions. lmaleidykla.lt Similarly, Novozym® 435, an immobilized lipase from Candida antarctica (CAL-B), is another effective catalyst for producing phenylethyl esters. scirp.orgresearchgate.net These enzymatic syntheses can utilize various substrates, including octanoic acid, glyceryl trioctanoate, and natural oils like coconut oil, which is a source of octanoic acid. lmaleidykla.lt

The reaction involves the esterification of 2-phenylethanol with octanoic acid or the transesterification/alcoholysis with an ester of octanoic acid. researchgate.net The efficiency of these enzymatic reactions can be influenced by various factors, including the choice of solvent, temperature, and substrate concentrations. lmaleidykla.lt

Environmental and Biological Factors Influencing Natural Production

The production of this compound during fermentation is influenced by several environmental and biological factors. nih.govresearchgate.net

Key Influencing Factors:

| Factor | Effect on Production |

| Temperature | Fermentation temperature significantly affects ester production. Higher temperatures generally lead to increased production of ethyl octanoate and decanoate. nih.gov |

| Precursor Availability | The concentration of precursors, such as amino acids (L-phenylalanine) and medium-chain fatty acids, is a major limiting factor. Supplementing the fermentation medium with these precursors can substantially increase the yield of the corresponding esters. nih.govkuleuven.benih.gov |

| Yeast Strain | Different yeast strains exhibit varying capabilities in producing volatile compounds, including esters. d-nb.info |

| Aeration | Aeration of the fermentation medium can dramatically decrease the concentration of most esters. nih.gov |

| Unsaturated Fatty Acids | A higher level of unsaturated fatty acids in the fermentation medium can lead to a general decrease in ethyl ester production. nih.gov |

| pH | The pH of the medium can influence enzyme activity and microbial growth, thereby affecting ester synthesis. For instance, lipase activity for ester synthesis in coconut cream was not significantly affected within a pH range of 5.2 to 8.5. researchgate.net |

Role in Biological Communication and Ecological Interactions

Beyond its role as a flavor compound, this compound also functions as a semiochemical, a chemical substance that carries information between organisms. lmaleidykla.ltpherobase.comscience.gov It has been identified as a component in the chemical communication systems of certain insect species. For example, some ant species, such as Camponotus arminius and Crematogaster clarithorax, utilize it in their communication. lmaleidykla.lt

The production of volatile organic compounds (VOCs), including esters like this compound, by plants and microorganisms plays a crucial role in ecological interactions. apsnet.orgnih.gov These compounds can attract pollinators, act as defense mechanisms against herbivores, or mediate complex interactions within microbial communities. nih.govapsnet.org For instance, microbial volatiles can attract insects for feeding or oviposition. nih.govscielo.br The presence of this compound in floral scents suggests its potential role in attracting pollinators. nih.gov

Chemical Reactivity and Degradation Mechanisms of Phenylethyl Octanoate

Hydrolytic Stability and Decomposition Kinetics

The hydrolysis of 1-phenylethyl octanoate (B1194180) involves the cleavage of its ester bond in the presence of water, yielding 1-phenylethanol (B42297) and octanoic acid. This reaction can be catalyzed by both acids and bases. The stability of the ester is influenced by factors such as temperature, pH, and the presence of catalysts.

Enzymatic hydrolysis of 1-phenylethyl esters, including the octanoate, has been a subject of study, particularly using lipases. For instance, the enzymatic hydrolysis of 1-phenylethyl dodecanoate (B1226587) using Candida antarctica lipase (B570770) B in a mini-emulsion system was found to be significantly controlled by temperature, with the reaction being more favorable at lower temperatures (e.g., 4°C). researchgate.net Similarly, the thermostable esterase EstDZ2 has been shown to hydrolyze rac-1-phenylethyl acetate (B1210297), with a preference for the (R)-enantiomer. eie.gr This suggests that enzymatic hydrolysis of 1-phenylethyl octanoate would also exhibit enantioselectivity and be influenced by temperature.

The following table summarizes the key factors influencing the hydrolytic stability and decomposition of this compound.

| Factor | Effect on Hydrolysis/Decomposition |

| pH | Hydrolysis is catalyzed by both acids and bases. |

| Temperature | Higher temperatures generally increase the rate of hydrolysis and thermal decomposition. adelaide.edu.auscielo.br |

| Enzymes (Lipases) | Can catalyze enantioselective hydrolysis. researchgate.neteie.gr |

| Presence of Water | Essential for hydrolysis to occur. |

Reductive Transformations

The reduction of esters like this compound typically yields primary alcohols. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, leading to the formation of 1-phenylethanol and 1-octanol (B28484) after workup.

Other reductive methods can also be employed. For instance, catalytic hydrogenation can be used, although it may require more forcing conditions compared to the reduction of other functional groups. The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the ester group without affecting the phenyl ring. While specific examples for this compound are not detailed in the provided results, general knowledge of organic chemistry suggests that catalysts like copper chromite could be effective.

The table below outlines potential reductive transformations of this compound.

| Reagent/Method | Expected Products |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Phenylethanol and 1-Octanol |

| Catalytic Hydrogenation | 1-Phenylethanol and 1-Octanol |

It is important to note that the chemoselectivity of the reduction can be a significant factor, especially in the presence of other reducible functional groups. For example, iron(III) catalysts with a silane (B1218182) have been shown to be chemoselective for the reduction of nitro groups over esters. researchgate.net

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for esters, including this compound. This reaction involves the substitution of the alkoxy group (-O-CH(CH₃)C₆H₅) by a nucleophile. masterorganicchemistry.comfuturelearn.com The reaction proceeds through a tetrahedral intermediate. futurelearn.com

A key example of this reaction is saponification, which is the base-catalyzed hydrolysis of an ester. masterorganicchemistry.com In this reaction, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The products are the carboxylate salt (sodium octanoate, if NaOH is used) and 1-phenylethanol. masterorganicchemistry.com

Another important nucleophilic acyl substitution is transesterification. In this process, an alcohol reacts with the ester in the presence of an acid or base catalyst to exchange the alkoxy group. For example, reacting this compound with methanol (B129727) would yield methyl octanoate and 1-phenylethanol. The enzymatic synthesis of 2-phenethyl esters, including the octanoate, has been reported via transesterification. aensiweb.net

The reactivity in nucleophilic acyl substitution reactions is influenced by the nature of the nucleophile and the leaving group. The reaction is generally favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

The table below provides examples of nucleophilic acyl substitution reactions for this compound.

| Nucleophile | Catalyst | Product(s) |

| Hydroxide ion (e.g., NaOH) | Base | Sodium octanoate and 1-Phenylethanol |

| Ammonia (NH₃) | - | Octanamide and 1-Phenylethanol |

| Alcohol (e.g., Methanol) | Acid or Base | Methyl octanoate and 1-Phenylethanol |

General Chemical Stability and Reactivity Under Various Conditions

This compound is considered stable under proper storage conditions, which typically involve a cool, dark place away from incompatible materials like oxidizing agents. It is a colorless to pale yellow liquid.

The compound's reactivity is largely dictated by the ester functional group. It is susceptible to degradation under conditions that favor hydrolysis, such as high moisture levels and the presence of acids or bases. Exposure to strong oxidizing agents should be avoided to prevent unwanted chemical reactions.

In the context of its use in fragrances and consumer products, its stability is a critical factor. The physical and chemical properties of perfume ingredients can significantly affect the stability of formulations, such as in microcapsules where leakage can be a concern. google.com While specific data on the thermal decomposition of this compound is limited in the search results, studies on related phenylethyl esters suggest that thermal cleavage can occur at elevated temperatures (e.g., 300 °C), potentially leading to the formation of other compounds. researchgate.net

The following table summarizes the general stability and reactivity of this compound.

| Condition | Stability/Reactivity |

| Storage | Stable when stored in a cool, dark place. |

| Incompatible Materials | Oxidizing agents. |

| Elevated Temperatures | Susceptible to thermal degradation. researchgate.net |

| Aqueous Environments | Prone to hydrolysis, especially in the presence of acids or bases. |

Advanced Applications of 1 Phenylethyl Octanoate in Chemical Sciences and Engineering

Applications in Advanced Materials and Polymer Science (e.g., Propellants, Specialty Chemicals)

The utility of octanoate (B1194180) esters, including analogs of 1-phenylethyl octanoate, extends into the realm of advanced materials and polymer science. These compounds serve as crucial building blocks or additives in the synthesis of specialty polymers with tailored properties.

Detailed Research Findings: Research has shown that specific ester structures are integral to developing energetic polymers used in specialized applications like propellants. Analogs of this compound, such as poly(BAMO-carboxylate) copolymers, function as energy-rich prepolymers for propellants and explosives. In these materials, the ester components are not merely passive fillers but play an active role in determining the final properties of the polymer. For instance, studies on glycidyl (B131873) azide (B81097) polymer (GAP), another energetic polymer, have demonstrated that substituting the polymer backbone with octanoate groups can significantly enhance its mechanical and thermal characteristics. It was found that substituting 20 mol% of the polymer with octanoate optimizes the elasticity and improves the combustion efficiency, which are critical performance metrics for solid rocket fuels. The incorporation of the octanoate chain influences the polymer's glass transition temperature and mechanical response, making it more suitable for the extreme conditions experienced during propellant combustion. This makes octanoate-derived compounds valuable as specialty chemicals for high-performance industrial prepolymers.

Functional Role as a Flavor and Fragrance Ingredient in Food, Beverage, and Cosmetic Industries

This compound is widely utilized as a flavor and fragrance ingredient, prized for its complex and pleasant aromatic profile. lmaleidykla.lt It is recognized as a flavoring agent by the U.S. Food and Drug Administration (FDA) and as a fragrance ingredient by the International Fragrance Association (IFRA). nih.gov

Detailed Research Findings: Naturally found in products like wine, rum, and spirits, this compound imparts a characteristic mild and fruity, wine-like aroma. lmaleidykla.lt Its application extends to a variety of other food and beverage products, including beer, sherry, and fruit-flavored items. lmaleidykla.lt The demand for natural ingredients has spurred interest in its production through biotechnological routes, such as fermentation, which allows it to be labeled as a "natural" ingredient under US and EU regulations. thegoodscentscompany.com

In the fragrance and cosmetic sectors, the phenylethyl moiety is common in high-end perfumes, lotions, and soaps. futuremarketinsights.com The ester this compound, specifically, is described as a captivating molecule that combines floral notes with rich, fruity depth. perfumerflavorist.com Its aroma profile includes a luxurious, rose-like scent with creamy, tropical undertones of pear and coconut, enhanced by a waxy smoothness. perfumerflavorist.com This versatile profile makes it a sought-after component for adding richness and amplifying floral and fatty nuances in exotic fruit blends and other fragrance formulations. perfumerflavorist.com The parent alcohol, phenethyl alcohol, is also used in cosmetics as both a fragrance component and an antimicrobial preservative. innovareacademics.in

The organoleptic properties of this compound have been described by various industry and research sources, as detailed in the interactive table below.

Organoleptic Profile of this compound

| Source/Context | Odor Description | Flavor/Taste Description |

|---|---|---|

| General Scientific Literature | Mild, fruity, wine-like. lmaleidykla.lt | Mild, fruity, wine-like. lmaleidykla.lt |

| The Good Scents Company | Sweet, waxy, green, cocoa, fruity; soft aromatic, slightly fruity, floral (rose-like), fatty. thegoodscentscompany.comperflavory.com | Sweet, fruity, creamy, and slightly lactonic with floral nuances (at 10-20 ppm). thegoodscentscompany.comperflavory.com |

| Avant Organics | Luxurious, rose-like aroma intertwined with creamy, tropical undertones (pear, coconut); subtle waxy smoothness. perfumerflavorist.com | Well-rounded sweetness that enhances delicate berry notes and provides depth to creamy creations. perfumerflavorist.com |

| Sigma-Aldrich | Waxy; fruity; wine-like; green; floral. thegoodscentscompany.com | Not specified. |

Utilization as a Model Compound in Fundamental Esterification and Hydrolysis Research

This compound serves as an important model compound for fundamental research into chemical reactions, particularly esterification (synthesis) and hydrolysis (breakdown). Its structure is ideal for studying reaction kinetics, catalyst efficiency, and the influence of various reaction parameters.

Detailed Research Findings: Numerous studies have focused on optimizing the synthesis of this compound, especially through enzymatic pathways which are favored for producing "natural" flavors. Lipases are widely used catalysts for this purpose. Research has systematically investigated various factors to maximize the yield of the esterification reaction. For example, studies have screened different commercial and non-commercial lipases to identify the most effective ones, with immobilized lipase (B570770) from Rhizomucor miehei often showing high activity. lmaleidykla.lt The reaction conditions are meticulously optimized, including temperature, reaction time, and the concentrations of the substrates (1-phenylethanol and an octanoic acid source). lmaleidykla.ltresearchgate.net

Advanced chemical synthesis methods are also explored using this compound. One study demonstrated a one-pot, three-step tandem reaction to produce chiral (R)-1-phenylethyl octanoate, which involved ketal hydrolysis, asymmetric transfer hydrogenation, and finally acylation to form the ester. osti.gov This highlights its use in developing complex, multi-step synthetic methodologies. osti.gov

Similarly, the hydrolysis of 1-phenylethyl esters is a subject of research, providing insights into enzyme stereoselectivity and the mechanisms of ester cleavage. researchgate.netresearchgate.net These fundamental studies are crucial for applications in biotechnology, organic synthesis, and the food industry. researchgate.net

The interactive table below summarizes findings from key studies on the enzymatic synthesis of this compound.

Research on Enzymatic Synthesis of this compound

| Key Parameter Studied | Enzyme(s) Investigated | Key Findings | Reference |

|---|---|---|---|

| Enzyme Screening & Optimization | Lipozyme® RM IM, Palatase® 20000 L, and others | Lipozyme® RM IM was most active. Optimal conditions (30°C, 120 min) in hexane (B92381) with glyceryl trioctanoate as acyl donor resulted in 80% conversion. | lmaleidykla.lt |

| One-Pot Tandem Reaction | Rh-based micelle nanoreactor | Successful three-step synthesis (hydrolysis, hydrogenation, acylation) achieved 60% conversion to (R)-1-phenylethyl octanoate with 98% enantiomeric excess. | osti.gov |

| Biosynthesis in Natural Medium | Palatase 20 000L, Lipase AYS “Amano”, and others | Feasibility of synthesizing the ester in coconut cream was demonstrated. Palatase showed high potential, with maximum synthesis at 9% v/v 2-phenylethanol (B73330). The reaction proceeds via both alcoholysis and esterification. | researchgate.net |

Exploration in Pharmaceutical and Drug Delivery Systems

The potential applications of this compound and related structures are being explored in the pharmaceutical and drug delivery fields. While established applications are not yet widespread, its physicochemical properties and the known biological activities of its constituent parts make it a compound of interest for future development.

Detailed Research Findings: Research indicates that phenyl octanoate is being investigated for its potential use in drug delivery systems. The rationale for this exploration lies in its ability to form esters with various active pharmaceutical ingredients (APIs), potentially modifying their solubility, stability, or release profiles. The development of novel excipients is a critical area in pharmaceuticals, as existing options are not always sufficient to formulate challenging molecules, such as those with poor solubility. unimman.ac.id

The structural components of this compound have relevance in pharmaceuticals. The phenylethyl group is a core motif in a number of APIs. For instance, phenylethylamine derivatives are used as CNS stimulants, decongestants, and mood stabilizers. futuremarketinsights.com Furthermore, complex molecules containing a phenylethyl group are subjects of pharmaceutical patents for modified-release drug formulations. google.com

The ester linkage and the octanoate chain also have parallels in drug delivery research. Biodegradable and biocompatible aliphatic polyesters are extensively studied for creating drug carriers, nanoparticles, and other systems for controlled drug release. researchgate.net While this compound is a simple monoester, its properties are relevant to the broader class of ester-based materials being developed for biomedical applications. researchgate.net This area of research is still nascent, but the convergence of properties suggests a potential future role for specifically designed esters like this compound as excipients or components in advanced drug delivery systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-phenylethyl octanoate in academic research?

- Methodological Answer : Synthesis typically involves esterification of 1-phenylethanol with octanoyl chloride under catalytic acidic or basic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography–mass spectrometry (GC-MS) for purity assessment. For stereochemical analysis, Vibrational Circular Dichroism (VCD) combined with ab initio Hartree–Fock calculations can resolve absolute configurations . New compounds should include elemental analysis and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How should researchers design experiments to optimize the yield of this compound synthesis?

- Methodological Answer : Use a factorial design to test variables like reaction temperature, molar ratios, and catalyst type. Monitor reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy to detect ester bond formation. For reproducibility, document solvent purity, drying methods for reagents, and inert atmosphere conditions. Report yields as averages of triplicate trials with standard deviations .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from impurities or stereoisomerism. Employ orthogonal techniques:

- GC-MS with isobutyl ester derivatization enhances sensitivity for trace impurities (LLOQ: 0.43 µM vs. 8.6 µM for methyl esters) .

- VCD/FTIR paired with computational modeling (e.g., density functional theory) distinguishes enantiomers by comparing experimental and simulated spectra .

- High-performance liquid chromatography (HPLC) with chiral columns resolves stereoisomers .

Q. What experimental strategies are effective for studying the metabolic pathways of this compound in biological systems?

- Methodological Answer : Use stable isotope-labeled compounds (e.g., ¹³C₄-octanoate) tracked via breath tests or liquid chromatography–tandem mass spectrometry (LC-MS/MS). Design longitudinal studies to measure oxidation rates (e.g., % dose oxidized per minute) and correlate with biomarkers like fasting glucose or liver steatosis indices. Ensure controls for hepatic vs. extrahepatic metabolism by comparing portal and systemic circulation models .

Q. How can researchers evaluate the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Use microdilution broth methods (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent controls.

- Structure–activity relationship (SAR) : Modify the phenyl or octanoyl moieties systematically and test against bacterial panels. Analyze trends using heatmaps or principal component analysis (PCA) .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify critical toxicity predictors .

Q. How should large datasets from octanoate oxidation studies be managed and presented?

- Methodological Answer :

- Raw data : Archive in supplementary materials with descriptive filenames (e.g., "OctOx_TimeCourse.csv") and metadata .

- Processed data : Use line graphs for time-series trends (e.g., % dose oxidized) and scatterplots for correlations (e.g., OctOx vs. ALT levels). Highlight outliers with Cook’s distance analysis .

Ethical and Reproducibility Considerations

Q. What steps ensure the reproducibility of this compound synthesis in cross-laboratory studies?

- Methodological Answer :

- Protocol standardization : Share detailed synthetic procedures, including equipment brands (e.g., Schlenk lines for air-sensitive reactions) and solvent lot numbers.

- Interlaboratory validation : Conduct round-robin tests with blinded samples. Use Cohen’s kappa to assess agreement in purity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.